molecular formula C20H23BrN2O4S B2707320 2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609795-60-0

2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2707320
CAS No.: 609795-60-0
M. Wt: 467.38
InChI Key: XPVUKFWSLSKCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimido-thiazine derivative characterized by a bicyclic heterocyclic core (pyrimido[2,1-b][1,3]thiazine) fused with a 5-bromo-2-methoxyphenyl substituent at position 6 and a methyl group at position 6. The 7-carboxylate functional group is esterified with a 2-methylpropyl chain, distinguishing it from structurally related analogs.

Properties

IUPAC Name

2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O4S/c1-11(2)10-27-19(25)17-12(3)22-20-23(16(24)7-8-28-20)18(17)14-9-13(21)5-6-15(14)26-4/h5-6,9,11,18H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVUKFWSLSKCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=CC(=C3)Br)OC)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609795-60-0
Record name ISOBUTYL 6-(5-BROMO-2-METHOXYPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic organic molecule with potential pharmacological applications. Its complex structure suggests a variety of biological activities, particularly in antimicrobial and antifungal domains. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C19H21BrN2O5S
  • Molecular Weight : 469.36 g/mol
  • CAS Number : 609795-23-5

Biological Activity Overview

Research indicates that compounds similar to 2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibit notable biological activities:

  • Antimicrobial Activity :
    • The presence of the pyrimidine and thiazine rings contributes to the compound's ability to inhibit bacterial growth. Studies have shown that derivatives of pyrimido-thiazines can effectively combat various bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • A recent study indicated that compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 12.5 µg/mL to 30 µg/mL against common pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Antifungal Activity :
    • The compound has shown promising antifungal properties against fungi such as Candida albicans and Fusarium oxysporum. In vitro tests revealed significant antifungal activity with MIC values comparable to standard antifungal agents like miconazole .
    • The structural features of the compound, particularly the methoxy and bromo substituents on the phenyl ring, are believed to enhance its antifungal efficacy .

Structure-Activity Relationship (SAR)

The biological activity of 2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be attributed to several key structural components:

  • The pyrimidine and thiazine moieties are essential for biological activity due to their ability to interact with biological targets.
  • The bromo and methoxy groups are critical for enhancing lipophilicity and improving membrane permeability, which may lead to increased bioavailability .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy :
    • A comprehensive screening of various pyrimidine derivatives demonstrated that those with halogen substitutions exhibited enhanced antimicrobial properties. The study reported MIC values for selected compounds ranging from 10 µg/mL to 50 µg/mL against multiple bacterial strains .
  • Fungal Resistance Study :
    • Research focused on the antifungal properties of thiazine derivatives revealed that modifications at the phenyl ring significantly impacted their effectiveness against resistant fungal strains. Compounds with methoxy groups showed improved activity compared to their unsubstituted counterparts .

Comparison with Similar Compounds

Structural Analog Table

Compound Name (Ester Variation) Ester Substituent Registry Number (RN) MDL Number Key References
Target Compound 2-Methylpropyl 609795-60-0 Not reported
2-Methoxyethyl Analog 2-Methoxyethyl 609795-23-5 MFCD03530065
Ethyl Analog Ethyl 609794-81-2 MFCD03530061
Methyl Analog Methyl Not reported Not reported

Key Observations

2-Methoxyethyl: The ether-oxygen in the ester group may introduce polarity, balancing lipophilicity and solubility . Ethyl/Methyl: Shorter chains generally increase solubility in polar solvents, favoring pharmacokinetic absorption but limiting tissue penetration .

Synthetic Accessibility :
All analogs are synthesized via similar routes involving condensation of substituted oxazines or pyrimidines with appropriate carbonyl precursors. For example, describes a method for pyrimido-oxazine derivatives using KOH-mediated cyclization, which could be adapted for these compounds .

Crystallographic Characterization :
While direct data are absent, tools like SHELX (for small-molecule refinement) and ORTEP (for graphical representation) are widely used in structural determination of such heterocycles .

Functional Analogues in Literature

  • Thiazolo-Pyrimidine Derivatives : Compounds like methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (RN: 617698-56-3) share a related bicyclic core but lack the pyrimido-thiazine scaffold, highlighting structural diversity within this class .
  • Imidazo-Pyridine Derivatives: Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () demonstrates the pharmacological relevance of brominated heterocycles, though its core differs significantly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.